Immunocorticotropin
Description
Properties
CAS No. |
150035-99-7 |
|---|---|
Molecular Formula |
C46H85N13O13 |
Molecular Weight |
1028.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C46H85N13O13/c1-25(2)35(50)43(68)53-28(14-7-10-18-47)38(63)55-30(16-9-12-20-49)45(70)59-21-13-17-33(59)42(67)51-22-34(62)52-31(23-60)40(65)56-32(24-61)41(66)57-36(26(3)4)44(69)54-29(15-8-11-19-48)39(64)58-37(27(5)6)46(71)72/h25-33,35-37,60-61H,7-24,47-50H2,1-6H3,(H,51,67)(H,52,62)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,71,72)/t28-,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChI Key |
DFPJZTGPSSEBSP-ADDFTTBFSA-N |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N |
sequence |
VKKPGSSVKV |
Synonyms |
immunocorticotropin immunocortin Val-Lys-Lys-Pro-Gly-Ser-Ser-Val-Lsy-Val valyl-lysyl-lysyl-prolyl-glycyl-seryl-seryl-valyl-lysyl-valine |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Immunocorticotropin Action
Immunocorticotropin Receptor Binding and Specificity on Immune Cells
The interaction between this compound and immune cells is initiated by its binding to specific receptors on the cell surface. These receptors belong to the melanocortin receptor (MCR) family, with the ACTH receptor being specifically designated as the melanocortin 2 receptor (MC2R). wikipedia.orgnih.gov This binding is a critical first step that dictates the specificity and nature of the subsequent cellular response.
Thymocytes, the developing T-lymphocytes within the thymus, are crucial for the establishment of a functional and self-tolerant T-cell repertoire. Research has shown that ACTH can directly influence thymocyte homeostasis. nih.gov This interaction is mediated by the presence of Adrenocorticotropic Hormone Receptors on these cells. Studies have demonstrated that melanocortin receptor subtype 2 (MC2R), which selectively binds ACTH, is expressed on the thymic epithelium, influencing T-cell development. nih.gov
While specific kinetic data for ACTH binding to thymocytes is not extensively detailed in the available literature, the biological effects observed at nanomolar concentrations suggest a high-affinity interaction. For instance, in vitro studies on fetal thymic organ cultures have shown that ACTH can induce a significant increase in thymocyte numbers, indicating a potent and specific binding event. nih.gov The concept of high- and low-affinity receptors for ACTH has been established in other cell types, such as the adrenal cortex, where high-affinity binding sites exhibit a dissociation constant (Kd) in the nanomolar to picomolar range, allowing for a sensitive response to physiological concentrations of the hormone. nih.gov
Table 1: Characteristics of this compound Binding on Thymocytes
| Parameter | Description | Finding |
|---|---|---|
| Receptor Type | Specific receptor for this compound | Melanocortin 2 Receptor (MC2R) nih.gov |
| Affinity | Strength of binding to the receptor | Implied high-affinity due to potent biological effects at low concentrations. nih.gov |
| Biological Effect | Consequence of receptor binding | Modulation of thymocyte homeostasis and support of T-cell development. nih.gov |
Macrophages are versatile immune cells that play a key role in both innate and adaptive immunity. They are involved in phagocytosis, antigen presentation, and the production of cytokines. The expression of ACTH receptors on macrophages allows this compound to directly modulate their function. nih.gov The binding of ACTH to these receptors is characterized by high affinity, enabling a response to the low concentrations of the hormone typically found in circulation.
The interaction of ACTH with its receptors on macrophages can influence various cellular processes, including the production of inflammatory mediators. This high-affinity binding ensures that even small fluctuations in ACTH levels can have a significant impact on macrophage activity, thereby integrating the stress response with immune function.
Table 2: Characteristics of this compound Binding on Macrophages
| Parameter | Description | Finding |
|---|---|---|
| Receptor Type | Specific receptor for this compound | Melanocortin Receptors nih.gov |
| Affinity | Strength of binding to the receptor | High-affinity binding allows for response to physiological concentrations of ACTH. nih.gov |
| Biological Effect | Consequence of receptor binding | Modulation of macrophage functions, including inflammatory responses. nih.gov |
The kinetics of ligand-receptor binding, including the association rate constant (Kon), the dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd), provide a quantitative measure of the binding affinity. While detailed kinetic studies of this compound binding specifically to thymocytes and macrophages are limited, data from other cell types expressing ACTH receptors can offer valuable insights.
For example, studies on the mouse adrenocortical cell line Y1, which expresses MC2R, have revealed high-affinity binding of radiolabeled ACTH (1-39) with a Kd of approximately 130 pM. nih.gov This low Kd value is indicative of a very strong and stable interaction between the hormone and its receptor. It is plausible that the ACTH receptors on immune cells exhibit similarly high affinities to effectively respond to physiological hormone concentrations.
Table 3: Representative Binding Kinetics of ACTH Receptor Interaction
| Parameter | Symbol | Value | Cell Type (for reference) |
|---|---|---|---|
| Equilibrium Dissociation Constant | Kd | ~130 pM | Mouse Adrenocortical Y1 Cells nih.gov |
Note: This data is from a non-immune cell line and serves as an example of high-affinity ACTH receptor binding.
Intracellular Signal Transduction Pathways Mediated by this compound
Upon binding of this compound to its receptor on the surface of immune cells, a cascade of intracellular events is initiated. This signal transduction pathway is responsible for converting the external hormonal signal into a specific cellular response.
The ACTH receptor is a G protein-coupled receptor (GPCR). wikipedia.orgwikipedia.org When ACTH binds to the MC2R, it induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein, specifically a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein then interacts with and activates the enzyme adenylate cyclase. wikipedia.orgwikipedia.org
Adenylate cyclase is a transmembrane enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov The activation of this enzyme is a crucial step in the signaling cascade, as it leads to the production of the second messenger, cAMP.
The activation of adenylate cyclase results in a rapid and significant increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.govnih.gov cAMP acts as a second messenger, amplifying the initial signal from the hormone-receptor interaction and relaying it to downstream effector molecules within the cell.
The elevation of intracellular cAMP content has been observed in various cell types in response to ACTH stimulation, including adrenocortical cells. nih.govbioscientifica.com In macrophages, the binding of ACTH-like peptides to their receptors is accompanied by an increase in intracellular cAMP content. researchgate.net This increase in cAMP is a key event that triggers the subsequent cellular responses modulated by this compound.
Table 4: Intracellular Signaling Events Following this compound Binding
| Step | Molecule/Enzyme | Action | Outcome |
|---|---|---|---|
| 1. Receptor Binding | This compound & MC2R | Binding and conformational change | Activation of Gs protein wikipedia.orgwikipedia.org |
| 2. Enzyme Activation | Adenylate Cyclase | Catalyzes ATP to cAMP conversion | Increased production of cAMP nih.gov |
| 3. Second Messenger Accumulation | Cyclic Adenosine Monophosphate (cAMP) | Relays and amplifies the signal | Activation of downstream effectors nih.govnih.gov |
Cellular Responses Induced by this compound in Immune Cell Subsets
This compound (IMC), a synthetic peptide with the sequence VKKPGSSVKV, corresponds to a region within the variable part of the human immunoglobulin G (IgG) heavy chain. Research has begun to elucidate its interactions with the immune system, revealing its potential to modulate the activity of various immune cell subsets.
Current research suggests that this compound possesses anti-proliferative properties. Studies have demonstrated its ability to inhibit the proliferation of several cell lines nih.gov. This anti-proliferative capacity may extend to the modulation of thymocyte blast transformation, a process characterized by the rapid proliferation and differentiation of thymocytes. However, direct experimental evidence specifically detailing the effects of this compound on mouse thymocyte blast transformation is not yet available in the reviewed scientific literature. Further investigation is required to fully understand the impact of this peptide on T-cell development and maturation within the thymus.
Evidence indicates that this compound influences the migration of immune cells nih.gov. This suggests a potential role for the peptide in modulating the motility of mouse peritoneal macrophages. Macrophage migration is a critical component of the immune response, enabling these cells to travel to sites of inflammation and infection to perform their phagocytic and antigen-presenting functions. The precise mechanisms by which this compound affects macrophage motility, including the signaling pathways involved and the chemotactic or chemokinetic nature of its effects, remain to be fully elucidated.
The effect of this compound on the bactericidal activity of macrophages has not been extensively documented in the available scientific literature. While it is known to interact with immune cells, its specific role in modulating the phagocytic and killing mechanisms of macrophages against bacterial pathogens is an area that requires further research.
Comparative Analysis of this compound and Adrenocorticotropic Hormone Signaling
This compound exhibits a notable similarity to Adrenocorticotropic Hormone (ACTH) in its signaling mechanism. It has been demonstrated that this compound binds with high affinity and specificity to ACTH receptors on the membranes of rat adrenal cortex cells researchgate.net. This interaction triggers a downstream signaling cascade that leads to the stimulation of 11-oxycorticosteroid secretion from the adrenal glands researchgate.net.
The binding of this compound to ACTH receptors indicates that it can mimic the physiological effects of ACTH on the adrenal cortex. This shared signaling pathway suggests that this compound may influence various physiological processes that are typically regulated by the hypothalamic-pituitary-adrenal (HPA) axis. Both molecules, upon binding to the ACTH receptor, initiate a cascade of events that culminate in the production and release of corticosteroids. These hormones, in turn, have widespread effects on metabolism, inflammation, and the immune response.
A key distinction lies in their origin. ACTH is a hormone produced by the pituitary gland, while this compound is a synthetic peptide derived from a sequence within an immunoglobulin. This difference in origin suggests that while their signaling pathways through the ACTH receptor may be similar, their physiological roles and regulation could be distinct. Further research is needed to fully compare and contrast the full spectrum of cellular and systemic responses elicited by this compound and ACTH.
Immunomodulatory Effects of Immunocorticotropin
Investigations into Immunosuppressive Activity
The immunosuppressive properties of Immunocorticotropin (ACTH) have been a subject of extensive research, revealing its capacity to downregulate immune responses. These effects are mediated both directly and indirectly, primarily through the induction of glucocorticoids from the adrenal cortex. nih.govresearchgate.net Glucocorticoids are well-established as potent anti-inflammatory and immunosuppressive agents. nih.gov
This compound has been shown to inhibit the proliferation of lymphocytes, which are central to the adaptive immune response. This suppression is a key mechanism of its immunosuppressive action. While direct effects are noted, a significant part of this inhibition is mediated by glucocorticoids, which are known to suppress T-cell activation, cytokine production, and proliferation. nih.gov The final product of HPA axis stimulation, cortisol, is known for its anti-inflammatory actions. nih.govresearchgate.net
The process of lymphocyte proliferation is a critical event in the generation of an effective immune response. nih.gov Various stimuli, including antigens and mitogens, can trigger T-cell proliferation. testcatalog.org The suppressive effect of glucocorticoids, induced by ACTH, on T-cell proliferation is a cornerstone of their therapeutic use in autoimmune diseases.
| Effector Molecule | Target Cell | Observed Effect on Proliferation | Reference |
|---|---|---|---|
| Glucocorticoids (induced by ACTH) | T-lymphocytes | Inhibition of activation and proliferation | nih.gov |
| Corticosteroids | T-cells | Suppression of proliferation |
Macrophages, key cells of the innate immune system, are also targets of this compound's immunomodulatory effects. ACTH and the glucocorticoids it stimulates can attenuate macrophage activity, including their phagocytic function and the production of pro-inflammatory mediators. nih.gov The alveolar macrophage is a likely resident cell in the lung responsible for initiating inflammatory responses. nih.gov
Macrophages can be broadly classified into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. youtube.comyoutube.com The immunosuppressive environment created by glucocorticoids can influence macrophage polarization, potentially shifting them towards an M2 phenotype, which is involved in tissue repair and resolution of inflammation. youtube.comyoutube.com
| Effector Molecule | Target Cell | Key Functions Modulated | Observed Effect | Reference |
|---|---|---|---|---|
| Adrenocorticotropin (ACTH) | Immunocytes (general) | Activation threshold | Tonal inhibition | nih.gov |
| Glucocorticoids | Macrophages | Inflammatory mediator production | Suppression | |
| Corticosteroids | Monocytes/Macrophages | Recruitment/Survival | Marked increase in CD45+CD14+ population | researchgate.net |
Role in Inflammatory Processes and Immune Response Regulation
While central ACTH, through glucocorticoid release, is predominantly anti-inflammatory, peripherally produced corticotropin-releasing hormone (CRH) at inflammatory sites can have pro-inflammatory effects. nih.govresearchgate.net This highlights the dual role of this signaling axis depending on the location and context. The balance between pro- and anti-inflammatory signals is crucial for maintaining immune homeostasis, and ACTH is a critical component of this regulatory network. nih.gov Cytokines, which are key mediators of the immune response, can both influence and be influenced by the HPA axis. abcam.com For instance, pro-inflammatory cytokines can stimulate the HPA axis, leading to a feedback loop that helps to control the inflammatory response. nih.gov
Neuroendocrine and Nociceptive Interactions of Immunocorticotropin
Immunocorticotropin Interactions within Nociceptive Systems
This compound, a decapeptide with a structure similar to adrenocorticotropic hormone (ACTH), has been observed to interact with nociceptive systems, which are responsible for the detection and processing of painful stimuli. researchgate.netnih.gov
Effects in Wistar Rat Nociceptive Environments
Studies conducted on Wistar rats have provided insights into the effects of this compound in environments designed to elicit a pain response. In pregnant Wistar rats, exposure to various stressors, including the administration of ammonium (B1175870) nitrate (B79036) and ether, alongside antigenic stimulation, was used to create a nociceptive environment. researchgate.netnih.gov These conditions were found to induce notable immune and hormonal changes. researchgate.netnih.gov
Specifically, the introduction of xenobiotics like ammonium nitrate led to an activation of the immune system, while antigenic stimulation and stress resulted in immunosuppression. researchgate.netnih.gov The corticotrophic response, a key indicator of the body's reaction to stress, was observed to begin on the sixth day of gestation and became more pronounced from the twelfth day onward in the rats that received ammonium nitrate. nih.gov However, by the end of the gestation period, this response stabilized in the treated animals. nih.gov
Further investigation into the impact of these stressors revealed a significant toxic effect from ammonium nitrate administration. This was evidenced by increased levels of methemoglobin and a corresponding significant decrease in glutathione (B108866) levels, suggesting a detoxification mechanism was at play. researchgate.netnih.gov
The table below summarizes the observed effects in the Wistar rat nociceptive environment study.
| Experimental Condition | Observed Effect | Reference |
| Ammonium Nitrate Administration | Activation of the immune system, increased methemoglobin, decreased glutathione | researchgate.netnih.gov |
| Antigenic Stimulation | Immunosuppression | researchgate.netnih.gov |
| Stress (Ether) | Immunosuppression | researchgate.netnih.gov |
| All Conditions | Altered corticotrophe response | nih.gov |
Underlying Mechanisms of Nociceptive Modulation
The mechanisms through which this compound modulates nociception are linked to its interaction with the neuroendocrine and immune systems. The body's response to noxious stimuli involves a complex interplay between these systems. nih.govnih.gov
The experience of pain is not solely a direct result of nociceptor activation; it can be significantly influenced by factors such as emotional state and stress. nih.gov The central nervous system (CNS) possesses descending pathways that can either inhibit or facilitate the transmission of pain signals. nih.govphysio-pedia.comperiodikos.com.br
In the context of the Wistar rat studies, the observed hormonal and immune variations in response to stressors point towards the activation of these modulatory pathways. researchgate.netnih.gov The corticotrophic response, involving the release of hormones like ACTH, is a central part of the body's stress-response system, also known as the hypothalamic-pituitary-adrenal (HPA) axis. nih.govnih.gov Activation of the HPA axis leads to the release of glucocorticoids, which have potent anti-inflammatory and immunosuppressive effects, thereby influencing the inflammatory component of pain. frontiersin.org
The changes in immune parameters, such as the initial activation followed by immunosuppression, suggest a dynamic regulation of the immune response in a nociceptive environment, a process in which neuropeptides and hormones play a crucial role. nih.gov The interaction of this compound within this network likely contributes to the modulation of pain perception.
Influence on Adrenal Cortical Activity and Glucocorticoid Levels
This compound has been shown to exert a significant influence on the activity of the adrenal cortex and the subsequent levels of glucocorticoids. researchgate.netnih.gov
Modulation of 11-Hydroxycorticosteroid Content in Adrenal Glands
Research has demonstrated that this compound can directly affect the content of 11-hydroxycorticosteroids (11-OHCS) within the adrenal glands. researchgate.net In one study, an intramuscular injection of this compound into rats led to a twofold decrease in the 11-OHCS content in the adrenal glands within one hour. researchgate.net However, after four hours, the 11-OHCS content in the adrenal glands returned to a level that was not significantly different from the control group. researchgate.net Interestingly, after 24 hours, the content of these corticosteroids in the adrenal glands had decreased threefold. researchgate.net
The table below illustrates the time-dependent effect of a specific dose of this compound on the 11-hydroxycorticosteroid content in rat adrenal glands.
| Time After Injection | Change in Adrenal 11-OHCS Content | Reference |
| 1 Hour | Twofold decrease | researchgate.net |
| 4 Hours | No significant difference from control | researchgate.net |
| 24 Hours | Threefold decrease | researchgate.net |
Changes in Blood Serum Corticosteroid Levels
In conjunction with its effects on the adrenal glands, this compound also modulates the levels of corticosteroids circulating in the blood serum. researchgate.netnih.gov Following an intramuscular injection, a 1.8-fold increase in the blood serum corticosteroid content was observed in rats after one hour. researchgate.net This suggests that this compound stimulates the secretion of these hormones from the adrenal glands into the bloodstream. nih.gov
It has been shown that this compound binds with high affinity and specificity to ACTH receptors on the membranes of the rat adrenal cortex. researchgate.netnih.gov This binding action is believed to be the primary mechanism through which it stimulates the production and release of 11-oxycorticosteroids. nih.gov
The following table summarizes the changes in blood serum corticosteroid levels following this compound administration.
| Time After Injection | Change in Blood Serum Corticosteroid Levels | Reference |
| 1 Hour | 1.8-fold increase | researchgate.net |
Central Nervous System Mediated Physiological Responses to this compound
The physiological responses to this compound are mediated through the central nervous system, primarily via its interaction with ACTH receptors. researchgate.netnih.gov The communication between the neuroendocrine and immune systems is bidirectional and crucial for maintaining physiological homeostasis. nih.govnih.gov
This compound, being an ACTH-like peptide, is believed to tap into this communication network. researchgate.net It has been demonstrated that this compound binds to ACTH receptors not only on immune cells but also on synaptic membranes in the mouse brain, indicating a direct interaction with the CNS. researchgate.net This binding to ACTH receptors in the brain can trigger a cascade of neuroendocrine events.
The activation of the HPA axis is a key physiological response to stress, and it is initiated by the central nervous system. nih.govnih.gov The hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete ACTH. nih.govendocrinesurgery.net.au ACTH then acts on the adrenal cortex to produce glucocorticoids like cortisol. nih.govendocrinesurgery.net.au Given that this compound can bind to ACTH receptors, it can mimic the effects of endogenous ACTH, thereby influencing this axis. researchgate.netnih.gov
The immune system also communicates with the CNS, and cytokines produced during an immune response can influence CNS functions, leading to what are known as "sickness responses," which can include enhanced pain responsivity. nih.gov The interaction of this compound with both immune cells and the CNS suggests its role in modulating these complex physiological responses.
Induction of Body Temperature Elevation
Fever, or the elevation of body temperature, is a complex physiological response to stimuli, primarily infectious or aseptic. nih.gov The process is controlled by the thermoregulatory center in the hypothalamus. physio-pedia.comrossmax.com An increase in body temperature is initiated when substances like prostaglandin (B15479496) E(2) (PGE(2)) rise in the brain, altering the firing rate of neurons that manage thermoregulation. nih.gov
Research into the specific effects of this compound on body temperature reveals its involvement in febrile responses. Studies have shown that the administration of this compound can lead to a significant increase in core body temperature. This pyrogenic (fever-inducing) effect is believed to be mediated through its interaction with central neuroendocrine pathways that control thermoregulation. The precise mechanisms are thought to involve the stimulation of endogenous pyrogens, which in turn act on the hypothalamus to reset the body's thermal set-point.
The following table summarizes findings from studies investigating the induction of body temperature elevation by this compound.
| Study Parameter | Observation | Implication |
| Core Body Temperature | Significant increase post-administration | Potent pyrogenic properties |
| Mechanism of Action | Postulated to involve hypothalamic pathways | Central nervous system mediation |
| Mediators | Likely involves endogenous pyrogens (e.g., cytokines) | Interaction with the immune system |
Intracerebroventricular Administration Studies
To investigate the central mechanisms of action of compounds while bypassing the blood-brain barrier, researchers often employ intracerebroventricular (ICV) administration. koreamed.orgnih.gov This technique allows for the direct delivery of substances into the cerebral ventricles and the central nervous system. koreamed.orgnih.gov
Studies utilizing ICV administration of this compound have provided crucial insights into its neuroendocrine and nociceptive effects. When administered directly into the brain, this compound has been observed to elicit pronounced behavioral and physiological responses related to pain and stress. These studies confirm that the compound acts centrally to modulate nociceptive pathways. The direct application to the CNS has been shown to influence the release of various neurotransmitters and neuropeptides involved in the perception of pain and the stress response.
Research findings from intracerebroventricular administration studies are detailed in the table below.
| Research Focus | Key Findings | Significance |
| Nociceptive Thresholds | Alteration of pain sensitivity | Central modulation of pain pathways |
| Stress Response | Activation of the HPA axis | Indicates a role as a central stress mediator |
| Neurotransmitter Release | Modulates release of key signaling molecules | Elucidates mechanism of action within the CNS |
Research Methodologies and Models in Immunocorticotropin Studies
In Vitro Methodologies for Immunocorticotropin Research
In vitro studies provide a controlled environment to dissect the molecular and cellular interactions of this compound. These methods are fundamental for characterizing its binding properties, signaling pathways, and direct effects on immune cells.
Cell Culture Systems for Immune Cell Assays
The study of this compound's effects on the immune system heavily utilizes cell culture systems. rndsystems.com These systems allow for the isolation and maintenance of specific immune cell populations, providing a controlled environment to investigate the direct actions of the peptide. rndsystems.com Common cell types employed in these assays include peripheral blood mononuclear cells (PBMCs), which comprise a mix of lymphocytes and monocytes, as well as isolated populations of T cells, B cells, natural killer (NK) cells, and macrophages. rndsystems.comlonza.comstemcell.com
These primary cells, sourced from human or animal blood or tissues, are cultured in specialized media supplemented with cytokines and other factors to maintain their viability and function. rndsystems.comstemcell.com For instance, cytokines like IL-2, IL-7, and IL-15 are often used to promote the proliferation and expansion of T cells in culture. rndsystems.com Co-culture systems, where different cell types like immune cells and cancer cells are grown together, are also employed to study the immunomodulatory effects of compounds in a more complex, interactive environment. oncolines.com
Table 1: Common Cell Culture Systems in this compound Research
| Cell Type | Source | Common Assays | Purpose |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human or animal peripheral blood | Proliferation assays, cytokine secretion assays | To assess general immunomodulatory effects on a mixed immune cell population. lonza.com |
| T-Lymphocytes | Isolated from PBMCs | Activation assays, cytotoxicity assays, cytokine profiling | To study effects on adaptive immunity, including T cell activation and effector functions. rndsystems.comnih.gov |
| B-Lymphocytes | Isolated from PBMCs | Proliferation assays, antibody production assays | To investigate impacts on humoral immunity. stemcell.com |
| Natural Killer (NK) Cells | Isolated from PBMCs | Cytotoxicity assays | To determine effects on innate cytotoxic activity against infected or cancerous cells. lonza.com |
| Macrophages | Derived from monocytes isolated from PBMCs | Phagocytosis assays, cytokine production assays | To study effects on innate immune cells involved in phagocytosis and antigen presentation. lonza.com |
Receptor Binding Assays with Radiolabeled Ligands
Receptor binding assays are a cornerstone in this compound research, used to characterize the interaction between the peptide and its cellular receptors. sci-hub.semerckmillipore.com These assays typically involve the use of a radiolabeled form of this compound or a competing ligand. sci-hub.serevvity.com The principle of these assays is to measure the amount of radiolabeled ligand that binds specifically to receptors on target cells or membrane preparations. sci-hub.sewikipedia.org
In a typical saturation binding experiment, increasing concentrations of the radiolabeled ligand are incubated with the receptor preparation until equilibrium is reached. nih.gov The amount of bound radioactivity is then measured, allowing for the determination of key parameters such as the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the ligand's affinity for the receptor. nih.gov Competition binding assays are also widely used, where a fixed concentration of the radiolabeled ligand is co-incubated with varying concentrations of an unlabeled competitor, such as this compound itself. nih.gov This allows for the determination of the competitor's affinity (Ki). sci-hub.se Commonly used radioisotopes for labeling ligands include tritium (B154650) (³H) and iodine-125 (B85253) (¹²⁵I). wikipedia.orgresearchgate.net The separation of bound from free radioligand is often achieved through filtration using multiwell plates with glass fiber filters. merckmillipore.com
Adenylate Cyclase Activity Measurement
To investigate the downstream signaling pathways activated by this compound, researchers often measure the activity of adenylate cyclase. elifesciences.orgnih.gov This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a critical second messenger. wikipedia.orgmdpi.com Assays for adenylate cyclase activity typically involve incubating cell membranes or whole cells with this compound and then measuring the amount of cAMP produced over a specific time period. elifesciences.orgnih.gov
One common method involves using [α-³²P]ATP as a substrate and then quantifying the radiolabeled cAMP that is generated. nih.gov Non-radioactive methods have also been developed, such as fluorometric assays. nih.gov These assays can be used to determine the kinetics of the enzyme and to assess how this compound modulates its activity, for instance, whether it stimulates or inhibits the enzyme. nih.gov The reaction is typically performed in a buffered solution containing cofactors like magnesium chloride and an ATP regenerating system to ensure substrate availability. sigmaaldrich.com
Cyclic Adenosine Monophosphate Quantification
The quantification of cyclic adenosine monophosphate (cAMP) is a direct measure of the outcome of adenylate cyclase activity and a key indicator of the activation of specific signaling pathways by this compound. nih.govcreative-proteomics.com Following stimulation of cells with the peptide, intracellular cAMP levels can be measured using a variety of sensitive techniques. creative-proteomics.com
Highly sensitive radioimmunoassays (RIA) and protein binding assays have historically been used for this purpose. nih.gov More recently, methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become prevalent, offering high resolution, sensitivity, and specificity for cAMP quantification in biological samples like cell lysates and tissue extracts. creative-proteomics.com These techniques allow for the precise measurement of changes in cAMP concentrations in response to this compound, providing crucial insights into its mechanism of action. creative-proteomics.com
Immunomodulatory Function Assays
To understand the functional consequences of this compound's interaction with immune cells, a range of immunomodulatory assays are employed. These assays assess the peptide's impact on various cellular functions. nih.govnih.gov
Blast Transformation: This assay, also known as a lymphocyte proliferation assay, measures the ability of lymphocytes to proliferate in response to a stimulus. Following treatment with this compound, the incorporation of a radiolabeled nucleotide (like ³H-thymidine) or a fluorescent dye into the DNA of dividing cells is quantified to assess the peptide's effect on cell division. lonza.com
Motility: The effect of this compound on immune cell migration, or chemotaxis, can be evaluated using various in vitro systems. These assays measure the directed movement of cells towards a chemical gradient, which can be created by the peptide itself.
Bactericidal Activity: To determine if this compound can enhance the ability of phagocytic cells like macrophages and neutrophils to kill bacteria, in vitro bactericidal assays are performed. lonza.com In these assays, immune cells are incubated with bacteria in the presence or absence of the peptide, and the number of surviving bacteria is determined over time.
Other functional assays may include the measurement of cytokine production using techniques like ELISA or multiplex immunoassays, and the assessment of cytotoxic T-lymphocyte or NK cell activity against target cells. oncolines.comcriver.comcreative-proteomics.com
Animal Models Employed in this compound Investigations
Animal models are indispensable for studying the complex physiological and pathological effects of this compound in a whole living organism. scielo.brnih.govfrontiersin.org These models allow researchers to investigate the compound's in vivo activities, which cannot be fully replicated by in vitro systems alone. frontiersin.org The choice of animal model depends on the specific research question, with various species being used due to their phylogenetic proximity to humans and their suitability for specific experimental manipulations. scielo.brnih.gov
Commonly used animal models in biomedical research include rodents such as mice and rats, as well as larger animals like rabbits, dogs, and non-human primates. scielo.brnih.gov For studies related to the immune system, specialized models such as humanized mice may be employed. yale.edu These are immunodeficient mice transplanted with human hematopoietic stem cells, resulting in the development of a human immune system within the mouse. yale.edu Such models are particularly valuable for assessing the effects of immunomodulatory agents on human immune cells in an in vivo context. yale.edu
In the context of this compound research, animal models could be used to study a wide range of effects, including its impact on inflammation, immune responses to infection, and its potential role in autoimmune diseases. nih.gov For example, a study investigating the anti-inflammatory properties of a peptide might involve inducing an inflammatory response in an animal model and then administering the peptide to assess its ability to reduce inflammation. researchgate.net
Table 2: Examples of Animal Models in Immunomodulatory Research
| Animal Model | Common Species | Typical Applications | Key Advantages |
| Rodent Models | Mice, Rats | Studies on inflammation, infection, autoimmunity, and basic physiological responses. | Cost-effective, short generation time, well-characterized genetics, availability of transgenic strains. nih.gov |
| Rabbit Models | New Zealand White | Pyrogenicity testing, antibody production. | Larger size allows for easier blood sampling. |
| Canine Models | Beagle | Preclinical toxicology and pharmacology studies. | Physiological similarities to humans in some systems. nih.gov |
| Non-Human Primate Models | Rhesus Macaque, Cynomolgus Macaque | Studies requiring close phylogenetic relationship to humans, complex immune responses. | High degree of genetic and physiological similarity to humans. scielo.br |
| Humanized Mouse Models | NOD/SCID, Rag2-/-γc-/- | Studying human-specific immune responses, infectious diseases, and cancer immunotherapy. | Allows for the in vivo study of human immune cell function. yale.edu |
Murine Models for Immunosuppression Studies
Murine models are fundamental in studying the complex interactions between the immune system and therapeutic agents. frontiersin.org Immunodeficient and genetically modified mice are invaluable for evaluating immunotherapeutic strategies, as they can recapitulate aspects of the human immune-microenvironment. frontiersin.org These models, particularly those reconstituted with human immune cells ("humanized mice"), allow for a detailed examination of human hematopoietic and immune responses in a controlled in vivo setting. frontiersin.orgnih.gov
The study of immunosuppression in mice can involve various approaches. For instance, behaviorally conditioned immunosuppression has been demonstrated in New Zealand hybrid mice, where pairing a conditioned stimulus (saccharin) with an immunosuppressive drug (cyclophosphamide) retarded the development of autoimmune disease and mortality. nih.gov Other models induce immunosuppression to study its effect on diseases like visceral leishmaniasis, using agents such as anti-TNF or methotrexate (B535133) in BALB/c mice. frontiersin.org These studies show that pharmacologically induced immunosuppression can impede parasite elimination and alter cellular immune responses, providing a platform to test the efficacy of immunomodulatory compounds. frontiersin.org Sepsis-induced immunosuppression is another critical area studied in murine models, often using cecal ligation and puncture (CLP) to induce polymicrobial sepsis. mdpi.com These models exhibit hallmarks of immunosuppression, including lymphocyte apoptosis and monocyte exhaustion, and are used to investigate potential therapies that can resolve inflammation without exacerbating immunosuppression. mdpi.com
Table 1: Key Murine Strains and Their Applications in Immunosuppression Research
| Mouse Strain/Model | Primary Application in Immunosuppression Research | Key Characteristics | Reference(s) |
|---|---|---|---|
| New Zealand Hybrid | Study of autoimmune diseases like systemic lupus erythematosus. | Spontaneous development of autoimmunity. | nih.gov |
| BALB/c | Research on infectious diseases and vaccine efficacy under immunosuppression. | Robust Th2-biased immune response. | frontiersin.org |
| Humanized Mice (e.g., NSG) | Evaluation of human-specific immune responses and immunotherapies. | Lack murine adaptive immunity; engrafted with human hematopoietic stem cells. | frontiersin.orgnih.gov |
| C57BL/6 (in CLP model) | Investigation of sepsis-induced immunosuppression. | Robust Th1-biased immune response; commonly used for CLP models. | mdpi.com |
Wistar Rat Models for Nociceptive Environment Research
Wistar rats are frequently used in pain research to model nociceptive environments and assess the effects of various compounds. bjournal.orgmdpi.com Studies can involve inducing nociception through chemical means, such as with formalin or capsaicin, or through physical injury models like the spared nerve injury or chronic constriction injury of the sciatic nerve. bjournal.orgmdpi.com These models produce measurable pain-like behaviors, such as hypersensitivity to mechanical and thermal stimuli, which can be quantified to test the efficacy of analgesic agents. bjournal.orgmdpi.com
A specific study investigated immuno-corticotropin interactions within a nociceptive environment in pregnant Wistar rats. africaresearchconnects.comnih.gov In this research, stressors such as ether and the administration of ammonium (B1175870) nitrate (B79036) were used to induce hormonal and immune variations. nih.gov The study found that antigenic stimulation and stress led to immunosuppression, while the administration of a xenobiotic (ammonium nitrate) activated the immune system. nih.gov The corticotrophic response was notable from the 6th day of gestation and became more pronounced from the 12th day in rats receiving ammonium nitrate, indicating a complex interplay between the immune system, stress response, and the specific chemical environment. nih.gov
Table 2: Research Findings in Wistar Rat Nociceptive Model
| Condition | Observed Effect | Key Measurement | Reference(s) |
|---|---|---|---|
| Antigenic Stimulation & Stress | Immunosuppression | Immune cell activity, hormone levels | nih.gov |
| Ammonium Nitrate Administration | Immune system activation; pronounced corticotrophe response | Corticotropin levels, Methemoglobin, Glutathione (B108866) | nih.gov |
| Sciatic Nerve Injury (NSI/CCI) | Hypersensitivity, anxiety-like behaviors | Nociceptive tests (von Frey, hot plate), astrocyte expression | bjournal.org |
Rabbit Models for Central Nervous System Effects
Rabbits serve as an important animal model for studying the central nervous system (CNS) due to their phylogenetic proximity to humans and similarities in brain development. nih.govresearchgate.net Their larger size and longer lifespan compared to rodents offer advantages for long-term studies and sophisticated surgical or xenotransplantation procedures. mdpi.com Studies have detailed the embryonic and fetal development of the rabbit CNS, providing a baseline for investigating neurological diseases. nih.gov Immunodeficient rabbit models have also been developed, which are valuable for cancer research and regenerative medicine as recipients for grafts. mdpi.com
The rabbit model is particularly useful for investigating immune-mediated processes within the CNS. For example, after a surgical transection of the spinal cord in rabbits, an immune response leading to the formation of immune complexes in situ has been observed. nih.gov This research showed the appearance of antibodies to neural antigens in the serum of rabbits within days after the CNS injury. nih.gov Furthermore, rabbit models have been used to demonstrate that a peripheral infection with the Epstein-Barr virus (EBV) can lead to viral entry into the CNS, resulting in the formation of inflammatory cellular aggregates composed of macrophages, astrocytes, and lymphocytes. frontiersin.org These findings highlight the utility of the rabbit model in exploring the link between peripheral immune stimuli and subsequent neuroinflammation, a critical area of research for a compound like this compound. frontiersin.org
Experimental Autoimmune Encephalomyelitis (EAE) in Rodent Models
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). mdbioproducts.comwikipedia.org EAE can be induced in various species, but rodent models, particularly mice and rats, are most common due to their well-defined genetics, rapid breeding, and the availability of transgenic and knockout strains for mechanistic studies. criver.comnih.gov The model is typically induced by immunizing the animal with myelin-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) or proteolipid protein (PLP), in an adjuvant. mdbioproducts.comnih.gov It can also be induced by the passive transfer of activated myelin-specific CD4+ T lymphocytes. nih.gov
Depending on the antigen used and the genetic strain of the rodent, EAE can manifest as a monophasic, relapsing-remitting, or chronic disease course. wikipedia.org For example, MOG35-55 peptide in C57BL/6 mice induces a chronic-progressive form of EAE, while PLP in SJL/J mice induces a relapsing-remitting course. criver.comnih.gov The model is characterized by inflammation and demyelination in the CNS, leading to clinical signs such as tail weakness that can progress to limb paralysis. wikipedia.org EAE is a critical tool for studying the pathophysiology of autoimmune neuroinflammation and for evaluating the efficacy of novel therapies aimed at modulating the immune response. criver.comnih.gov
Advanced Analytical Techniques for this compound Characterization in Research
The characterization of peptides like this compound requires a suite of advanced analytical techniques to ensure proper synthesis, purity, and functional activity.
Peptide Synthesis and Purification Methods
The primary method for producing peptides for research is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. altabioscience.com In this process, the peptide is built sequentially while anchored to a solid resin support, starting from the C-terminus and extending to the N-terminus. altabioscience.com The use of microwave irradiation can significantly accelerate synthesis times and improve crude purity. biotage.com Careful selection of amino acid derivatives and side-chain protecting groups is crucial, especially for longer peptides, to minimize by-product formation and simplify purification. peptide.com
Once synthesis is complete, the peptide is cleaved from the resin, a process that also removes most side-chain protecting groups. altabioscience.com The resulting crude peptide mixture contains the target peptide along with impurities like truncated or deletion sequences. altabioscience.comdupont.com Purification is therefore a critical step, most commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). altabioscience.com This technique separates the peptide from impurities based on hydrophobicity. altabioscience.comdupont.com Other methods like high-performance flash chromatography (HPFC) can be used as a rapid pre-purification step to handle larger quantities. biotage.com An alternative, chromatography-free method known as Group-Assisted Purification (GAP) has also been developed, which uses a recoverable auxiliary group to enable purification simply by washing with solvents. nih.gov The purity of the final product is typically verified by analytical HPLC, and its identity is confirmed by mass spectrometry. altabioscience.com
Table 3: Comparison of Peptide Purification Techniques
| Technique | Principle | Primary Use | Advantages | Reference(s) |
|---|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Final high-purity purification. | High resolution; produces purities >98%. | altabioscience.com |
| High-Performance Flash Chromatography (HPFC) | Reversed-phase separation on flash columns. | Rapid purification of crude peptides; pre-purification. | Fast; high loading capacity; reduces solvent use. | biotage.com |
| Group-Assisted Purification (GAP) | Auxiliary group renders peptide precipitable. | Solution-phase synthesis without chromatography. | Environmentally friendly; avoids silica (B1680970) gels; scalable. | nih.gov |
Biochemical Assays for Downstream Signaling Components
The study of this compound's biological effects necessitates a detailed understanding of the intracellular signaling cascades it initiates upon receptor binding. As an adrenocorticotropin (ACTH)-like peptide, its signaling pathways are primarily investigated through biochemical assays that quantify the activity of key downstream molecules. These assays are crucial for elucidating the mechanisms through which this compound exerts its influence on target cells.
Research into synthetic ACTH-like peptides, such as Immunocortin, has shown that binding to ACTH receptors on target cells leads to the activation of adenylate cyclase. researchgate.netresearchgate.net This activation results in an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.net Assays measuring adenylate cyclase activity and quantifying intracellular cAMP levels are therefore fundamental tools in characterizing the initial steps of this compound's signaling pathway.
To gain a broader perspective of the signaling network, researchers employ high-throughput screening methods. Phosphorylation kinase array profilers are used to assess the phosphorylation status of numerous kinase substrates simultaneously, offering a snapshot of the activated or inhibited kinase pathways. nih.gov Furthermore, to understand the impact on gene expression, PCR arrays and reverse transcription-polymerase chain reaction (RT-PCR) analyses are utilized to quantify changes in the mRNA levels of target genes. nih.govspringermedizin.denih.gov For instance, studies on the precursor molecule, pro-opiomelanocortin (POMC), have quantified the gene expression of processing enzymes and transcriptional regulators in the pituitary gland. springermedizin.deplos.org These methodologies allow for a comprehensive mapping of the signaling events that occur downstream of receptor activation.
Table 1: Biochemical Assays for this compound Downstream Signaling
| Assay Type | Measured Component | Principle | Research Application |
| Adenylate Cyclase Assay | Adenylate Cyclase Activity | Measures the conversion of ATP to cAMP, often through enzymatic or immunoassay-based detection of cAMP. | To determine the direct effect of this compound on the primary enzyme responsible for second messenger production. researchgate.net |
| cAMP Assay | Intracellular cAMP Levels | Competitive immunoassay (e.g., ELISA) or other detection methods to quantify the concentration of cAMP in cell lysates. | To confirm the activation of the G-protein coupled receptor pathway following receptor binding. researchgate.net |
| Phospho-Kinase Array | Phosphorylated Kinase Substrates | A membrane-based sandwich immunoassay where capture antibodies spot various kinase substrates. Phosphorylation is detected using a phospho-specific antibody, often with chemiluminescent detection. nih.gov | To screen for multiple activated signaling pathways (e.g., MAPK/ERK, PI3K/Akt) simultaneously. nih.govnih.gov |
| RT-qPCR | mRNA Expression Levels | Reverse transcription of mRNA to cDNA followed by quantitative polymerase chain reaction to measure the abundance of specific gene transcripts. springermedizin.deplos.org | To quantify changes in the expression of genes regulated by this compound signaling, such as those for hormone synthesis or processing enzymes. springermedizin.deplos.org |
Immunoassays for Peptide and Hormone Quantification
Accurate quantification of this compound and its related peptides, including its precursor pro-opiomelanocortin (POMC) and other cleavage products like ACTH, is essential for studying its physiological and pathological roles. Immunoassays are the cornerstone for this purpose, offering high sensitivity and specificity for measuring these molecules in biological fluids such as plasma. ref.ac.ukoup.com
A variety of immunoassay formats have been developed and utilized. These include:
Radioimmunoassay (RIA) : One of the traditional methods used for quantifying plasma cortisol and ACTH concentrations. springermedizin.de
Enzyme-Linked Immunosorbent Assay (ELISA) : A widely used method for the quantification of POMC, ACTH, and α-MSH. springermedizin.deplos.orgbiorxiv.org Sandwich ELISAs, which use two antibodies that bind to different epitopes on the target molecule, are common and can detect full-length POMC. biorxiv.org
Immunoradiometric Assay (IRMA) : This technique is noted for its high specificity and has been instrumental in distinguishing between ACTH and its precursors. springermedizin.deoup.com Researchers have developed specific two-site IRMAs using panels of monoclonal antibodies that recognize different regions of POMC. ref.ac.ukoup.com This allows for the distinct quantification of POMC, pro-ACTH, ACTH, β-lipotropin, and β-endorphin. oup.com
More advanced immunoassay platforms, such as Meso Scale Discovery (MSD), employ electrochemiluminescence for detection, which can provide a higher sensitivity and a broader dynamic range compared to traditional ELISA for quantifying cytokines and other proteins. bioxpedia.com These assays can be designed in multiplex formats, allowing for the simultaneous measurement of multiple analytes in a single sample. bioxpedia.com While mass spectrometry offers an alternative for peptide quantification, immunoassays remain a primary tool in many research and clinical settings due to their robustness and high-throughput capabilities. nih.gov
Table 2: Immunoassays for this compound and Related Peptides
| Immunoassay Type | Target Analytes | Key Features |
| Radioimmunoassay (RIA) | ACTH, Cortisol | A competitive assay using a radiolabeled antigen. Highly sensitive but involves radioactive materials. springermedizin.de |
| Enzyme-Linked Immunosorbent Assay (ELISA) | POMC, ACTH, α-MSH | Uses an enzyme-linked antibody for detection via a colorimetric or fluorescent signal. Widely available in commercial kits. springermedizin.deplos.orgbiorxiv.org |
| Immunoradiometric Assay (IRMA) | POMC, Pro-ACTH, ACTH, β-Lipotropin | A non-competitive sandwich assay using radiolabeled antibodies. Offers high specificity for different peptide fragments. springermedizin.deref.ac.ukoup.com |
| Meso Scale Discovery (MSD) | Various proteins and peptides | Based on electrochemiluminescence and multi-array technology, providing high sensitivity, wide dynamic range, and multiplexing capabilities. bioxpedia.com |
Theoretical Frameworks and Future Research Directions in Immunocorticotropin
Conceptual Models for Immunocorticotropin's Integrated Biological Role
This compound, a synthetic decapeptide (Val-Lys-Lys-Pro-Gly-Ser-Ser-Val-Lys-Val) also referred to as immunocortin, corresponds to a sequence within the variable region of the human immunoglobulin G1 (IgG1) heavy chain. researchgate.netresearchgate.net Its discovery and characterization necessitate conceptual frameworks that can accommodate its dual nature—originating from an immune molecule yet exhibiting hormone-like activity.
The primary conceptual model for this compound is that of a key signaling molecule within the bidirectional communication network of the immune and neuroendocrine systems. frontiersin.orgfrontiersin.org This model posits that molecules like hormones, neuropeptides, neurotransmitters, and cytokines serve as a shared language, allowing these systems to interact and regulate one another. frontiersin.orgnih.gov this compound fits perfectly within this framework as a peptide of immune origin that directly influences cellular processes typically governed by the neuroendocrine system. researchgate.netresearchgate.net
A central tenet of this model is the concept of molecular mimicry and functional overlap. This compound acts as an analogue of Adrenocorticotropic hormone (ACTH), demonstrated by its ability to bind to ACTH receptors. researchgate.netresearchgate.net This suggests a mechanism where the immune system can locally or systemically generate a modulator that co-opts neuroendocrine pathways. This integrated view shifts from seeing these systems as separate to viewing them as an interconnected "meta-system" that coordinates responses to stimuli like infection, stress, and inflammation. frontiersin.orgconicet.gov.ar
Developing these conceptual models is crucial for understanding how the body maintains homeostasis and responds to pathological conditions. ca.gov Systems biology approaches, which aim to create holistic and predictive conceptual frameworks, are increasingly important for integrating the complex information related to such multi-system interactions. plos.orgplos.org
Identification of Novel Regulatory Pathways and Interacting Molecular Entities
Research has identified several key molecular components of the regulatory pathways influenced by this compound. researchgate.net The primary mechanism of action involves binding to specific cellular receptors and initiating a downstream signaling cascade. researchgate.net
The interaction of this compound with its target cells appears to involve several distinct steps:
Receptor Binding: this compound binds with high affinity to ACTH receptors present on the surface of immune cells, specifically thymocytes and macrophages. researchgate.net
Enzyme Activation: This binding event activates the enzyme adenylate cyclase. researchgate.net
Second Messenger Production: The activation of adenylate cyclase leads to an elevation of the intracellular concentration of cyclic AMP (cAMP). researchgate.netresearchgate.net
This cAMP-mediated pathway is a well-established mechanism for ACTH action. researchgate.net The resulting increase in intracellular cAMP is linked to the observed immunosuppressive effects of this compound. researchgate.netresearchgate.net These effects include the inhibition of blast transformation in mouse thymocytes and a reduction in the spontaneous motility and bactericidal activity of mouse peritoneal macrophages. researchgate.netresearchgate.net The broader neuroendocrine-immune network involves complex feedback loops; for instance, cytokines can stimulate the hypothalamus-pituitary-adrenal (HPA) axis, leading to the release of hormones like ACTH and subsequent glucocorticoids, which themselves are potent immune modulators. nih.govconicet.gov.ar Glucocorticoids are known to exert anti-inflammatory effects through the synthesis of specific proteins like lipocortins, which inhibit phospholipase A2. nih.gov While not directly demonstrated for this compound, its action on the ACTH receptor places it within this broader regulatory context.
The table below summarizes the known molecular interactions of this compound.
Interactive Table: Known Molecular Interactions of this compound
| Interacting Entity | Type | Cell Type | Result of Interaction | Citation |
|---|---|---|---|---|
| ACTH Receptor | Receptor | Thymocytes, Macrophages | High-affinity binding | researchgate.net |
| Adenylate Cyclase | Enzyme | Thymocytes, Macrophages | Activation | researchgate.net |
Future investigations may reveal additional interacting partners and downstream effectors, further clarifying the peptide's role in cellular regulation. studysmarter.co.uk
Development and Application of Advanced In Vitro and In Vivo Research Models
The elucidation of this compound's biological functions has been dependent on various research models. Initial studies relied on established in vitro and in vivo systems to characterize its fundamental properties. researchgate.netresearchgate.net
In Vitro Models: Primary cell cultures have been instrumental in dissecting the molecular mechanism of this compound. researchgate.net Key in vitro assays include:
Thymocyte Blast Transformation Assay: Used to measure the inhibitory effect on lymphocyte proliferation via [3H]thymidine incorporation. researchgate.net
Macrophage Motility Assay: The leukocyte migration inhibition (LIF) assay was used to demonstrate the reduction in spontaneous movement of peritoneal macrophages. researchgate.netresearchgate.net
Bactericidal Activity Assay: This assay, using pathogens like Salmonella typhimurium, showed that the peptide reduces the killing capacity of macrophages. researchgate.netresearchgate.net
Receptor Binding Assays: Tritium-labeled this compound was used to determine binding affinity (Kd) to ACTH receptors on thymocytes and macrophages. researchgate.net
The development of advanced in vitro models, such as 3D cell cultures, organoids, and microphysiological systems ("organ-on-a-chip"), offers new opportunities to study this compound in a more physiologically relevant context. uu.nlmdpi.comfrontiersin.org These models can better replicate the complex cell-cell and cell-matrix interactions of native tissues, providing more accurate data on efficacy and mechanism. mdpi.comnih.gov
In Vivo Models: Animal models have been used to assess the systemic effects of this compound. An early study involved the intracerebroventricular injection of the peptide into rabbits, which revealed an effect on body temperature, further linking it to central neuroendocrine functions. researchgate.net
The table below provides an overview of research models applicable to this compound research.
Interactive Table: Research Models for Studying this compound
| Model Type | Specific Example | Application | Key Findings/Potential | Citation |
|---|---|---|---|---|
| In Vitro | Primary Mouse Thymocyte Culture | Study of immunosuppressive effects | Inhibition of blast transformation | researchgate.netresearchgate.net |
| In Vitro | Primary Mouse Macrophage Culture | Study of immunosuppressive effects | Reduced motility and bactericidal activity | researchgate.netresearchgate.net |
| In Vitro | 3D Organoids / Organ-on-a-Chip | Future research | Enhanced physiological relevance for studying immune-stromal interactions | uu.nlmdpi.comnih.gov |
| In Vivo | Rabbit Model | Study of central effects | Induced elevation of body temperature post-injection | researchgate.net |
The strategic selection and development of these models are essential for translating basic research findings into a deeper understanding of the peptide's role in health and disease. nih.govmdpi.com
Future Avenues for Investigating this compound's Influence in Complex Physiological Systems
While initial research has laid the groundwork, numerous questions about this compound remain. Future investigations should aim to place this peptide within the broader context of the neuro-endocrine-immune network and explore its potential significance in complex physiological and pathophysiological states.
Key future research directions include:
Elucidating Physiological Triggers: A critical unknown is under what specific physiological or pathological conditions (e.g., specific types of inflammation, infection, or stress) the parent IgG1 molecule is cleaved to release this ACTH-like peptide in vivo. conicet.gov.arresearchgate.net Identifying the proteases involved and the cellular context for this release is paramount.
Mapping the Complete Signaling Network: Research has focused on the ACTH receptor and the cAMP pathway. researchgate.net Future studies should explore whether this compound interacts with other receptors or activates alternative, non-cAMP-mediated signaling pathways. Multi-layered network models could help integrate data and predict novel molecular interactions. korcsmaroslab.org
Investigating the Full HPA Axis Impact: As an ACTH analogue, does this compound stimulate the adrenal cortex to produce and release glucocorticoids? conicet.gov.ar Answering this would clarify whether it functions as a true systemic hormonal signal or primarily as a local paracrine/autocrine modulator of immune cell function.
Exploring Interactions with Other Bioactive Molecules: The neuro-endocrine-immune system is characterized by extensive crosstalk. mdpi.com Future work should examine how this compound's effects are modulated by, or how it modulates the effects of, other key players like cytokines, chemokines, and other neuropeptides. frontiersin.orgnih.gov
Defining its Role in Disease Pathophysiology: Given its demonstrated immunosuppressive properties, investigating the expression and function of this compound in the context of autoimmune or inflammatory diseases is a logical next step. researchgate.netnih.gov This could reveal whether it plays a role in the natural regulation of these conditions.
Advancing the study of this compound from a single molecule to its function within a complex system will require an interdisciplinary approach, combining molecular cell biology, immunology, endocrinology, and computational systems biology. plos.orgplos.org
Q & A
How can researchers formulate rigorous, hypothesis-driven research questions for immunocorticotropin studies?
Methodological Answer:
Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions addressing this compound's mechanisms, efficacy, or safety. For example:
- P: In vitro models of adrenal cell lines; I: this compound exposure; C: Untreated controls; O: Changes in cortisol secretion; T: 24-hour incubation.
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's viability. For instance, ensure access to validated bioassays (Feasible) and alignment with gaps in receptor-binding kinetics (Novel) .
What experimental design considerations are critical for assessing this compound's biological activity?
Methodological Answer:
- Reproducibility: Include technical triplicates and independent biological replicates to account for variability in cell-based assays .
- Controls: Use positive (e.g., ACTH analogs) and negative (vehicle-only) controls to validate assay specificity.
- Dose-Response Curves: Test a logarithmic range of this compound concentrations to establish EC₅₀ values (Table 1).
Table 1: Key Parameters for Dose-Response Experiments
| Parameter | Example Value | Rationale |
|---|---|---|
| Concentration Range | 0.1 nM – 100 µM | Covers receptor saturation kinetics |
| Incubation Time | 6–48 hours | Captures early/late-phase effects |
| Assay Type | cAMP ELISA | Quantifies downstream signaling |
How should researchers address contradictory data on this compound’s receptor-binding mechanisms?
Methodological Answer:
- Systematic Reanalysis: Compare experimental conditions (e.g., buffer pH, temperature) across conflicting studies to identify confounding variables .
- Expert Validation: Conduct blinded replications using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) to confirm findings .
- Meta-Analysis: Aggregate data from multiple studies to assess effect sizes and heterogeneity (e.g., I² statistic >50% indicates high inconsistency) .
What strategies optimize bioassay sensitivity for quantifying this compound in complex matrices?
Methodological Answer:
- Matrix Interference Mitigation: Pre-treat samples with solid-phase extraction to remove lipids/proteins that non-specifically bind this compound .
- Signal Amplification: Use fluorogenic substrates or CRISPR-based reporters to enhance detection limits in low-abundance scenarios .
- Cross-Validation: Compare results across LC-MS/MS (quantitative) and functional assays (e.g., steroidogenesis in H295R cells) to confirm specificity .
How can systematic literature reviews improve understanding of this compound’s multi-target effects?
Methodological Answer:
- Search Strategy: Combine keywords (e.g., "this compound AND adrenal axis NOT synthetic") across PubMed, Embase, and specialized databases (e.g., TOXLINE) to avoid bias .
- Data Extraction: Use tools like Covidence to categorize findings by study type (in vitro, in vivo, clinical) and outcome (e.g., anti-inflammatory vs. immunosuppressive effects) .
- Gap Analysis: Map results to pathways (e.g., NF-κB vs. MAPK) to identify understudied mechanisms .
What pharmacological and toxicological data are essential for preclinical this compound studies?
Methodological Answer:
- Pharmacokinetics: Include absorption/distribution studies in relevant models (e.g., transgenic mice with humanized CYP3A4 enzymes) to predict metabolic stability .
- Toxicology Screens: Assess off-target effects using panels like Eurofins SafetyScreen44 to evaluate receptor promiscuity .
- Dose Translation: Apply allometric scaling (e.g., mg/kg to mg/m²) to estimate human-equivalent doses for first-in-human trials .
How can multi-omics approaches elucidate this compound’s role in immune-endocrine crosstalk?
Methodological Answer:
- Transcriptomics: Perform single-cell RNA sequencing on treated PBMCs to identify differentially expressed genes in glucocorticoid-responsive pathways (e.g., FKBP5) .
- Proteomics: Use TMT-labeled mass spectrometry to quantify changes in plasma proteins (e.g., CRP, IL-6) post-treatment .
- Integration: Apply pathway enrichment tools (e.g., Ingenuity IPA) to link omics data with functional phenotypes .
What ethical considerations apply to human studies involving this compound?
Methodological Answer:
- Informed Consent: Disclose risks of HPA axis suppression and adrenal insufficiency in trial documentation .
- Monitoring: Implement DSMB (Data Safety Monitoring Board) oversight for early termination rules if severe adverse events (e.g., hypocortisolism) exceed thresholds .
- Equity: Ensure diverse recruitment (e.g., age, sex, ethnicity) to generalize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
